
2-Chloro-7-(trifluoromethoxy)quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-7-(trifluoromethoxy)quinoline is a chemical compound with the molecular formula C10H5ClF3NO. It is a derivative of quinoline, a heterocyclic aromatic organic compound. The presence of the chloro and trifluoromethoxy groups in its structure imparts unique chemical properties, making it a valuable compound in various scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the nucleophilic aromatic substitution reaction, where a suitable quinoline derivative is reacted with chlorinating and trifluoromethoxylating agents under controlled conditions .
Industrial Production Methods: Industrial production of 2-Chloro-7-(trifluoromethoxy)quinoline may involve large-scale chemical reactors where the reaction conditions are optimized for yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (NAS)
The chlorine atom at position 2 serves as a reactive site for nucleophilic displacement. This reaction is facilitated by the electron-deficient quinoline ring, which activates the C–Cl bond toward nucleophilic attack.
Key Examples
-
Amine Substitution :
Reaction with primary or secondary amines under reflux conditions replaces the chlorine with an amino group. For instance, fusion with 4-methylpiperazine in the presence of phenol yields 2-(4-methylpiperazinyl)-7-(trifluoromethoxy)quinoline[^4]. -
Hydroxide Substitution :
Hydrolysis under basic conditions replaces chlorine with a hydroxyl group, forming 2-hydroxy-7-(trifluoromethoxy)quinoline[^10].
Transition Metal-Catalyzed Cross-Coupling Reactions
The C–Cl bond participates in palladium-catalyzed cross-coupling reactions, enabling the introduction of aryl, boron, or alkenyl groups.
Suzuki-Miyaura Coupling
Reaction with aryl boronic acids in the presence of Pd(PPh₃)₄ and K₂CO₃ produces biaryl derivatives:
Substrate | Boronic Acid | Catalyst | Conditions | Product Yield | Source |
---|---|---|---|---|---|
This compound | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Dioxane, 100°C, 12 hrs | 65% |
Borylation
Direct borylation using bis(pinacolato)diboron (B₂pin₂) and Pd(OAc)₂/XPhos introduces a boronate ester group at position 2[^7]:
Substrate | Reagent | Catalyst | Conditions | Product Yield | Source |
---|---|---|---|---|---|
This compound | B₂pin₂ | Pd(OAc)₂, XPhos | Dioxane, 120°C, 30 min | 82% |
Electrophilic Substitution
The trifluoromethoxy group deactivates the quinoline ring, directing electrophiles to positions 5 and 8. Nitration and sulfonation are less common but feasible under strong acidic conditions.
Nitration
Reaction with nitric acid in sulfuric acid introduces a nitro group at position 3 or 5[^9]:
Substrate | Reagent | Conditions | Major Product | Yield | Source |
---|---|---|---|---|---|
This compound | HNO₃/H₂SO₄ | 0°C, 2 hrs | 3-Nitro derivative | 45% |
Functionalization via Aldehyde Intermediates
Derivatives with an aldehyde group at position 3 (e.g., this compound-3-carbaldehyde) undergo condensation and nucleophilic addition[^11]:
Condensation with Hydrazines
Reaction with hydrazines forms hydrazone derivatives, useful in heterocyclic synthesis:
Substrate | Reagent | Conditions | Product | Yield | Source |
---|---|---|---|---|---|
This compound-3-carbaldehyde | Hydrazine hydrate | EtOH, reflux, 4 hrs | Quinoline-3-carbaldehyde hydrazone | 88% |
Radical Reactions
The trifluoromethoxy group stabilizes radical intermediates, enabling C–H functionalization under photoredox conditions[^8]:
Substrate | Reagent | Conditions | Product | Yield | Source |
---|---|---|---|---|---|
This compound | DTBPA, Ir(ppy)₃ | Blue LED, DMF, 24 hrs | 4-Alkyl derivative | 52% |
Biological Activity Correlations
Derivatives of this compound exhibit notable antimalarial and antimicrobial activities. For example:
Compound Modification | Biological Target | IC₅₀ (nM) | Source |
---|---|---|---|
2-(4-Methylpiperazinyl)-7-(trifluoromethoxy)quinoline | Plasmodium falciparum | 9.8 (CQ-R strain) |
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Properties
Quinoline derivatives, including 2-Chloro-7-(trifluoromethoxy)quinoline, have been investigated for their antimicrobial activities. Studies indicate that this compound exhibits significant efficacy against various bacterial strains, including drug-resistant pathogens. Research has shown that quinoline derivatives can disrupt bacterial cell wall synthesis and interfere with essential metabolic pathways, making them promising candidates for developing new antibiotics .
Antimalarial Activity
The compound has also been studied for its potential as an antimalarial agent. Similar quinoline derivatives have demonstrated activity against chloroquine-resistant strains of Plasmodium falciparum. For instance, a study highlighted that modifications to the quinoline structure could enhance antiplasmodial activity, suggesting that this compound could be further explored for its efficacy against malaria .
Anticancer Research
Quinoline compounds are known for their anticancer properties due to their ability to inhibit specific enzymes involved in cancer cell proliferation. The unique trifluoromethoxy group in this compound may enhance its interaction with molecular targets associated with tumor growth. Ongoing research is focusing on elucidating the mechanisms through which this compound exerts its anticancer effects, potentially leading to novel cancer therapies .
Synthetic Applications
Organic Synthesis
The presence of the aldehyde (carbaldehyde) group in derivatives of this compound allows it to serve as a reactive intermediate in organic synthesis. It can participate in various chemical reactions, including nucleophilic additions and condensation reactions, making it valuable for synthesizing complex organic molecules.
Activity Type | Efficacy | Reference |
---|---|---|
Antimicrobial | Significant against various strains | |
Antimalarial | Effective against chloroquine-resistant strains | |
Anticancer | Inhibits tumor cell proliferation |
Case Study: Antimicrobial Efficacy
A recent study evaluated the antimicrobial activity of this compound against several bacterial strains. The compound showed notable inhibition zones in disc diffusion assays, indicating its potential as a lead compound for antibiotic development.
Table 2: Antimicrobial Activity Results
Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (µg/mL) |
---|---|---|
Escherichia coli | 18 | 32 |
Staphylococcus aureus | 21 | 16 |
Pseudomonas aeruginosa | 15 | 64 |
Mechanism of Action
The mechanism of action of 2-Chloro-7-(trifluoromethoxy)quinoline involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
2-Chloroquinoline: Lacks the trifluoromethoxy group, which can affect its chemical reactivity and biological activity.
7-(Trifluoromethoxy)quinoline: Lacks the chloro group, leading to different chemical properties and applications.
Uniqueness: The presence of both the chloro and trifluoromethoxy groups in 2-Chloro-7-(trifluoromethoxy)quinoline makes it unique, as it combines the properties of both substituents. This dual functionality can enhance its reactivity and broaden its range of applications in scientific research and industry .
Biological Activity
2-Chloro-7-(trifluoromethoxy)quinoline is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article delves into the biological activity of this compound, exploring its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Overview of Biological Activities
The compound has been reported to exhibit a range of biological activities, including:
- Antimicrobial Properties : Effective against various bacterial strains.
- Anticancer Activity : Demonstrated efficacy in inhibiting cancer cell growth.
- Enzyme Inhibition : Potential to inhibit specific enzymes involved in disease processes.
The biological activity of this compound is attributed to its interaction with various molecular targets within cells. The compound can modulate enzyme activity and influence cellular signaling pathways, leading to therapeutic effects. Notably, it has been shown to inhibit certain enzymes that are critical for the survival and proliferation of pathogens and cancer cells.
Structure-Activity Relationship (SAR)
The incorporation of the trifluoromethoxy group significantly enhances the compound's biological activity compared to other quinoline derivatives. The following table summarizes the SAR findings related to this compound and its analogs:
Compound Name | Structural Features | Unique Properties |
---|---|---|
This compound | Chlorine at position 2, trifluoromethoxy at position 7 | Enhanced bioactivity against drug-resistant strains |
4-Chloro-7-(trifluoromethyl)quinoline | Chlorine at position 4 | Increased solubility in organic solvents |
6-Chloroquinoline | Chlorine at position 6 | Known for antimalarial activity |
The trifluoromethoxy group not only alters electronic properties but also enhances lipophilicity, which may improve cellular uptake and bioavailability.
Antimicrobial Activity
Research has demonstrated that derivatives of quinoline, including this compound, exhibit potent antimicrobial properties. A study found that this compound effectively inhibited the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) in the low micromolar range .
Anticancer Efficacy
In vitro studies on cancer cell lines such as MCF-7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer) have shown that this compound possesses significant anticancer activity. The IC50 values for these cell lines were reported as follows:
Cell Line | IC50 (μM) |
---|---|
MCF-7 | 3.01 |
HepG2 | 5.88 |
A549 | 2.81 |
These values indicate that the compound is more potent than some clinically used drugs, suggesting its potential as a lead candidate for further development in cancer therapy .
Enzyme Inhibition Studies
The mechanism by which this compound exerts its effects involves enzyme inhibition. For instance, it has been shown to inhibit β-hematin formation, which is crucial for the survival of malaria parasites. This inhibition correlates with enhanced antimalarial activity against both chloroquine-sensitive and resistant strains of Plasmodium falciparum in vitro .
Properties
CAS No. |
1352443-25-4 |
---|---|
Molecular Formula |
C10H5ClF3NO |
Molecular Weight |
247.60 g/mol |
IUPAC Name |
2-chloro-7-(trifluoromethoxy)quinoline |
InChI |
InChI=1S/C10H5ClF3NO/c11-9-4-2-6-1-3-7(5-8(6)15-9)16-10(12,13)14/h1-5H |
InChI Key |
OKUWLSAVJYZFON-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=N2)Cl)OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.